molecular formula C16H18ClFN2O2 B4970666 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B4970666
M. Wt: 324.78 g/mol
InChI Key: RJEXMIKXQPHUAS-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and oxazole groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chloro and fluoro substituents. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process is scaled up from laboratory synthesis to industrial production by employing large-scale reactors and continuous flow systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2-chloro-6-fluorophenyl)methylamine
  • (E)-3-(2-chloro-6-fluorophenyl)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]prop-2-enamide

Uniqueness: Compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its oxazole ring and the presence of both chloro and fluoro substituents make it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c1-5-16(3,4)19-15(21)12-9(2)22-20-14(12)13-10(17)7-6-8-11(13)18/h6-8H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEXMIKXQPHUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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